(1H-Pyrazol-4-yl)(thiophen-2-yl)methanol
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Overview
Description
(1H-Pyrazol-4-yl)(thiophen-2-yl)methanol is a heterocyclic compound that features both pyrazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazol-4-yl)(thiophen-2-yl)methanol typically involves the reaction of pyrazole derivatives with thiophene derivatives under specific conditions. One common method involves the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrazol-4-yl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the pyrazole or thiophene rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce a wide range of functional groups onto the pyrazole or thiophene rings.
Scientific Research Applications
(1H-Pyrazol-4-yl)(thiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1H-Pyrazol-4-yl)(thiophen-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanol: Similar structure but with a chlorine and methyl group substitution.
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol: Lacks the thiophene ring but has a similar pyrazole structure.
Uniqueness
(1H-Pyrazol-4-yl)(thiophen-2-yl)methanol is unique due to the presence of both pyrazole and thiophene rings, which can confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8N2OS |
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Molecular Weight |
180.23 g/mol |
IUPAC Name |
1H-pyrazol-4-yl(thiophen-2-yl)methanol |
InChI |
InChI=1S/C8H8N2OS/c11-8(6-4-9-10-5-6)7-2-1-3-12-7/h1-5,8,11H,(H,9,10) |
InChI Key |
CMACZMHBPBTKQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(C2=CNN=C2)O |
Origin of Product |
United States |
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